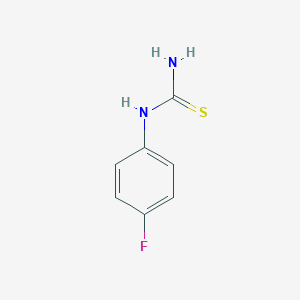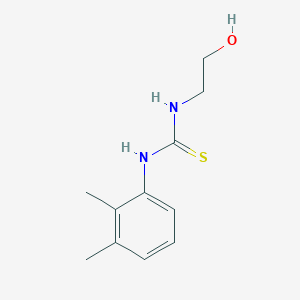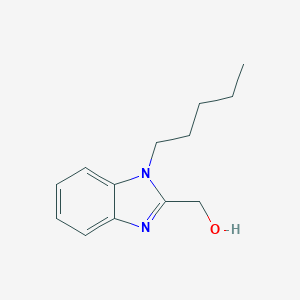
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (DMT-CCA) is a naturally occurring alkaloid found in a variety of plants and fungi. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The IUPAC name for this compound is 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid .
Synthesis Analysis
The synthesis of β-carboline alkaloids, including DMT-CCA, has been a focus of interest due to their diverse biological activities . The oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl (hetaryl)-9Н-β-carbolines, indicating a pathway for synthesizing specific chemical structures.Molecular Structure Analysis
The molecular structure of DMT-CCA consists of a tricyclic, pyridine-fused indole framework . The InChI code for this compound is 1S/C14H16N2O2/c1-14 (2)12-9 (7-11 (16-14)13 (17)18)8-5-3-4-6-10 (8)15-12/h3-6,11,15-16H,7H2,1-2H3, (H,17,18) .Chemical Reactions Analysis
The oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids derivatives with dimethyl sulfoxide has been studied. This reaction leads to the formation of 1-aryl (hetaryl)-9Н-β-carbolines.Physical And Chemical Properties Analysis
The molecular weight of DMT-CCA is 244.29 . The InChI key for this compound is CWGHZIOJFVTEPN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, which include this compound, possess a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmacological research for the development of new therapeutic agents.
Anticancer Activity
The indole scaffold is found in many synthetic drug molecules with high affinity to multiple receptors, which is helpful in developing new useful derivatives. Specifically, indole derivatives have shown promise in anti-tumor activity, with potential applications in cancer treatment .
Mast Cell Stabilization
Derivatives of this compound have been reported to inhibit degranulation, exerting an anti-allergic effect . This application is particularly relevant in the study of allergic reactions and could lead to the development of new anti-allergy medications.
Blood Pressure Regulation
Some indole derivatives, closely related to this compound, have been found to substantially lower blood pressure for an extended period, similar to the effects of reserpine . This application is crucial in cardiovascular research and the development of antihypertensive drugs.
Role in Plant Growth
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, contains the indole nucleus. This highlights the compound’s importance in plant biology and agriculture, particularly in the synthesis of plant growth regulators .
Synthesis of Harmine Derivatives
This compound is involved in the synthesis of harmine derivatives, which have shown cytotoxicity and insecticidal activities. Such applications are significant in the fields of pest control and environmental science .
Pharmaceutical Secondary Standard
As a secondary standard, this compound is used in the synthesis of molecules for biological studies, including the evaluation of cytotoxicity of β-carbolines . This is essential in pharmaceutical research, where accurate standards are required for drug development and quality control.
Mecanismo De Acción
While the exact mechanism of action for DMT-CCA is not specified in the search results, β-carboline alkaloids have been found to exhibit a range of pharmacological activities, making them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, or antimicrobial drug candidates .
Direcciones Futuras
The growing potential inherent in β-carboline alkaloids, including DMT-CCA, encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . The fascinating diversity of structures and medicinal potential inherent in them encourage several researchers to deal with the synthesis of β-carboline containing natural products and their synthetic derivatives .
Propiedades
IUPAC Name |
1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHZIOJFVTEPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316043 |
Source


|
| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
73198-03-5 |
Source


|
| Record name | 73198-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)







